5-tert-butyl-N-[3-(dimethylamino)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5/c1-16-20(17-11-8-7-9-12-17)21-24-18(22(2,3)4)15-19(27(21)25-16)23-13-10-14-26(5)6/h7-9,11-12,15,23H,10,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHJCXOMAWXZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-tert-butyl-N-[3-(dimethylamino)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₈H₂₃N₅
- Molecular Weight: 325.41 g/mol
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.
Antimycobacterial Activity
Recent studies have highlighted the pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for the treatment of tuberculosis. For instance, compounds similar to this compound have been shown to inhibit mycobacterial ATP synthase effectively. In vitro assays demonstrated significant inhibition of Mycobacterium tuberculosis growth, suggesting that this class of compounds could serve as potential antituberculosis agents .
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimycobacterial | TBD | TBD |
| Pyrazolo[1,5-a]pyrimidin derivatives | Antimycobacterial | < 10 |
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has also been investigated. In various studies, these compounds exhibited cytotoxic effects against several cancer cell lines. For example, a library of pyrazolo[1,5-a]pyrimidin derivatives was screened against MDA-MB-231 breast cancer cells. Although some derivatives showed promising results, specific activity data for this compound remains to be elucidated .
Anti-inflammatory Activity
Some studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The inhibition of COX enzymes is crucial for reducing inflammation and pain in various conditions. While specific data on this compound is limited, related compounds have shown effective COX inhibition .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their potency and selectivity against biological targets. For instance:
- Substituents at Position 7: Variations in side chains at this position have been linked to enhanced antitubercular activity.
- Dimethylamino Group: The presence of a dimethylamino group has been associated with improved solubility and bioavailability.
Case Studies
Several case studies have focused on the synthesis and evaluation of new pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Antitubercular Activity: A series of analogues were synthesized and tested for their ability to inhibit M.tb. The study revealed that modifications at the phenyl ring led to enhanced activity against resistant strains .
- Anticancer Evaluation: Another investigation assessed the anticancer properties of various pyrazolo derivatives against different cancer cell lines. Results indicated that while some compounds demonstrated significant cytotoxicity, others were less effective in 3D tumor models compared to traditional 2D assays .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to 5-tert-butyl-N-[3-(dimethylamino)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibit potent anticancer properties. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific kinases involved in cancer cell proliferation and survival, making them promising candidates for cancer therapeutics. Studies have demonstrated that modifications in the pyrazolo-pyrimidine structure can enhance selectivity and potency against various cancer cell lines.
1.2 Antiviral Properties
The compound's unique structure may also confer antiviral activity. Preliminary studies suggest that similar pyrazolo compounds can inhibit viral replication by interfering with viral polymerases or proteases. This potential opens avenues for developing new antiviral agents, particularly against resistant strains of viruses.
Biological Research
2.1 Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes related to various metabolic pathways. For instance, pyrazolo-pyrimidines are known to act as inhibitors of phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways. Such inhibition can lead to increased levels of cyclic nucleotides, influencing numerous physiological processes.
2.2 Neuropharmacological Applications
Due to the presence of a dimethylamino group, the compound may exhibit neuropharmacological effects. Research into similar compounds has revealed their potential as modulators of neurotransmitter systems, particularly in treating neurological disorders such as depression and anxiety.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using pyrazolo-pyrimidine derivatives. |
| Study B | Enzyme Inhibition | Identified selective inhibition of PDEs leading to enhanced cAMP levels in vitro. |
| Study C | Neuropharmacology | Showed potential antidepressant effects in animal models through modulation of serotonin pathways. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations
Substituent Effects at Position 3: Phenyl (target compound) vs. Fluorinated phenyl groups (e.g., 4-fluorophenyl in ) show superior anti-TB activity due to increased electronegativity and membrane permeability .
Substituent Effects at Position 5 :
- tert-Butyl (target) provides steric bulk, reducing enzymatic degradation compared to methyl or aryl groups .
- Aryl groups (e.g., phenyl in ) improve π-π interactions but may increase molecular weight and logP, limiting bioavailability .
7-Amine Side Chain Modifications: Aliphatic amines (e.g., dimethylaminopropyl in target) vs. aromatic amines (e.g., pyridin-2-ylmethyl in ): Aliphatic chains enhance solubility and flexibility, while aromatic groups improve target affinity via hydrogen bonding . Morpholinylpropyl () introduces a polar heterocycle, balancing lipophilicity and solubility for improved pharmacokinetics .
Biological Activity Trends :
- Anti-TB activity correlates with 3-aryl substituents (e.g., 4-fluorophenyl) and pyridylmethylamine side chains .
- Microtubule-stabilizing activity () requires chloro and difluorophenyl groups, highlighting scaffold-dependent mechanisms .
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Anti-Mycobacterial Potential: While the target compound lacks the 4-fluorophenyl group critical for anti-TB activity in , its tert-butyl group and dimethylaminopropyl chain may confer advantages in pharmacokinetics (e.g., longer half-life) .
- CNS Penetration: The dimethylamino group’s basicity (pKa ~8.5) could enhance blood-brain barrier permeability, making it a candidate for neurodegenerative disease drug development .
- Synthetic Feasibility : The compound can be synthesized via β-keto ester condensation (), though the tert-butyl group may require specialized reagents (e.g., tert-butyl acetoacetate) .
Q & A
Q. How to address discrepancies between computational predictions and experimental binding data?
- Conformational Sampling : Perform molecular dynamics simulations (100 ns) to account for protein flexibility missed in static docking .
- Solvent Effects : Include explicit water molecules in docking models to improve accuracy of hydrogen bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
